molecular formula C13H17N3O4 B1322244 Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950259-17-3

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No. B1322244
M. Wt: 279.29 g/mol
InChI Key: ASBCRXXNLHCPLU-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative that is part of a broader class of compounds with potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antioxidant, radioprotective, and gene expression inhibition activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different pyrimidine derivatives using nucleophilic reagents . Another example is the Biginelli three-component cyclocondensation reaction, which was used to synthesize a novel pyrimidine derivative with antioxidant and radioprotective activities . Additionally, reactions of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions have been shown to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds with varying properties. The characterization of these compounds typically involves techniques such as IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the furo[2,3-d]pyrimidines obtained from the reaction with ethyl bromopyruvate can further undergo cyclocondensation reactions to afford more complex structures . Additionally, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can lead to the formation of various substituted 5-pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrimidine ring. These properties are crucial for determining the potential applications of these compounds in pharmaceuticals and other industries. The antioxidant activity of these compounds can be evaluated using assays like DPPH radical scavenging and hydroxyl radical scavenging . Furthermore, the inhibition of AP-1 and NF-kappaB mediated transcriptional activation suggests potential anti-inflammatory and anticancer properties .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, along with its derivatives, is primarily involved in synthetic chemistry research. It serves as a key intermediate in the synthesis of various complex molecules. For instance, Sherif et al. (1993) described its use in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, showcasing its versatility in creating diverse chemical structures (Sherif et al., 1993). Additionally, studies like that of Wang (1984) indicate its potential in forming substituted pyrimidines and their derivatives through various chemical reactions (Wang, 1984).

Biological Applications

Beyond its synthetic utility, this compound is also explored for biological applications. For example, Śladowska et al. (1990) highlighted its role in the synthesis of compounds with pharmacological activities (Śladowska et al., 1990). Moreover, studies such as those by Shanmugasundaram et al. (2011) have synthesized and evaluated similar derivatives for antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).

Novel Derivatives and Their Potential

Research into the compound's derivatives, as explored by Asha et al. (2009), has led to the creation of novel molecules with potential antioxidant properties (Asha et al., 2009). Additionally, its use in synthesizing various heterocyclic compounds, such as in the work by Sirakanyan et al. (2015), opens up avenues for creating new materials with unique chemical and physical properties (Sirakanyan et al., 2015).

Safety And Hazards

While specific safety and hazard information for “Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate” was not found, it’s generally important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the field of pyrimidine derivatives research involve the development of new pyrimidine-based compounds with enhanced therapeutic activities and minimum toxicity .

properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-4-19-13(18)9-8(3)20-12-10(9)11(15-6-16-12)14-5-7(2)17/h6-7,17H,4-5H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCRXXNLHCPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=NC=NC(=C12)NCC(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

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